molecular formula C7H3Br2IN2 B3213960 5,7-dibromo-3-iodo-1H-indazole CAS No. 1131632-64-8

5,7-dibromo-3-iodo-1H-indazole

Cat. No. B3213960
CAS RN: 1131632-64-8
M. Wt: 401.82 g/mol
InChI Key: ZIYLUJLIQSNNLD-UHFFFAOYSA-N
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Description

5,7-dibromo-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H3Br2IN2 . It has a molecular weight of 401.82 .


Synthesis Analysis

The synthesis of 1H-indazoles, including 5,7-dibromo-3-iodo-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5,7-dibromo-3-iodo-1H-indazole consists of a 1H-indazole core with bromine atoms at the 5 and 7 positions and an iodine atom at the 3 position .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Cross-Coupling Reactions : 5-Bromo-3-iodoindoles and 5-bromo-3-iodoindazoles, closely related to 5,7-dibromo-3-iodo-1H-indazole, show significant reactivity and selectivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions enable the production of functionalized indoles and indazoles, which have potential as 5-HT receptor ligands (Witulski et al., 2005).

Biomedical Applications

  • Peptide Modification and Radioactive Labeling : An aqueous multicomponent synthetic method for the preparation of 5-iodo-1,2,3-triazoles has been developed. This method is effective for substrates including biologically relevant compounds and enables direct single-step multicomponent dual modification of peptides. Additionally, it can be applied for fast multicomponent radioactive ^125I labeling (Li et al., 2017).

  • Inhibitors Synthesis : Indazole derivatives, including those structurally related to 5,7-dibromo-3-iodo-1H-indazole, are gaining attention as kinase inhibitors. They serve as key intermediates in synthesizing a variety of polyfunctionalized 3-substituted indazoles (Chevalier et al., 2018).

Material Science

  • Corrosion Inhibition : Indazole derivatives have been explored as corrosion inhibitors for metals. Long alkyl-chain indazole derivatives, for instance, have been synthesized and demonstrated promising results as corrosion inhibitors, indicating a potential area of application for 5,7-dibromo-3-iodo-1H-indazole (Qiang et al., 2018).

Drug Discovery

  • Click Chemistry in Drug Discovery : The creation of 1,2,3-triazoles from azides and terminal acetylenes, a reaction potentially relevant for derivatives of 5,7-dibromo-3-iodo-1H-indazole, has significant implications in drug discovery. These triazoles can interact with biological targets, underscoring their potential utility in medicinal chemistry (Kolb & Sharpless, 2003).

Future Directions

The future directions in the study of 5,7-dibromo-3-iodo-1H-indazole and similar compounds involve the development of novel synthetic approaches and the exploration of their potential medicinal applications .

properties

IUPAC Name

5,7-dibromo-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2IN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYLUJLIQSNNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)I)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306189
Record name 5,7-Dibromo-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dibromo-3-iodo-1H-indazole

CAS RN

1131632-64-8
Record name 5,7-Dibromo-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131632-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dibromo-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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